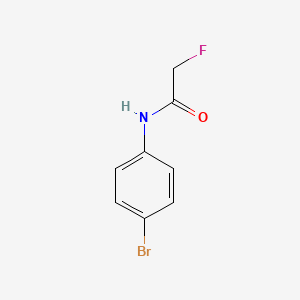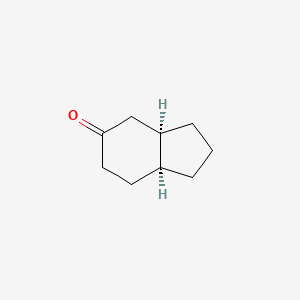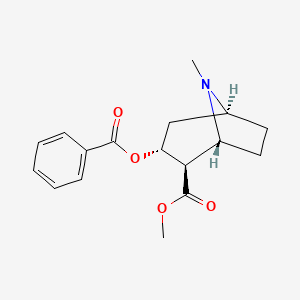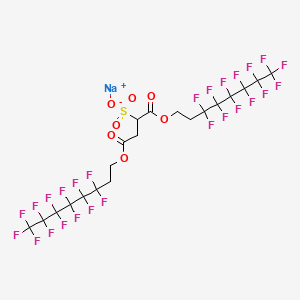
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate is a fluorinated surfactant known for its unique properties, including high thermal stability and resistance to chemical degradation. This compound is often used in various industrial applications due to its ability to reduce surface tension and enhance the wetting properties of liquids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate typically involves the reaction of 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) succinic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate primarily undergoes substitution reactions due to the presence of sulfonate groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonates, while oxidation reactions can produce sulfonic acids.
Applications De Recherche Scientifique
Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in emulsion polymerization and as a dispersing agent in various chemical processes.
Biology: Employed in the preparation of biological samples for electron microscopy due to its ability to reduce surface tension.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of coatings, adhesives, and sealants to enhance their performance characteristics.
Mécanisme D'action
The mechanism of action of Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate involves its ability to reduce surface tension and alter the interfacial properties of liquids. This is primarily achieved through the alignment of its fluorinated chains at the liquid-air or liquid-liquid interface, creating a barrier that reduces intermolecular forces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid
- BIS (3,3,4,4,5,5,6,6,7,7,8,8,8-TRIDECAFLUORO-1-OCTANOL) HYDROGEN PHOSPHATE
Uniqueness
What sets Sodium 1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) sulphonatosuccinate apart from similar compounds is its dual functionality as both a surfactant and a dispersing agent. Its unique structure allows it to perform effectively in a wide range of applications, from industrial processes to scientific research.
Propriétés
Numéro CAS |
54950-05-9 |
|---|---|
Formule moléculaire |
C20H11F26NaO7S |
Poids moléculaire |
912.3 g/mol |
Nom IUPAC |
sodium;1,4-dioxo-1,4-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctoxy)butane-2-sulfonate |
InChI |
InChI=1S/C20H12F26O7S.Na/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)1-3-52-7(47)5-6(54(49,50)51)8(48)53-4-2-10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46;/h6H,1-5H2,(H,49,50,51);/q;+1/p-1 |
Clé InChI |
ZYSXJSUKIXPQGO-UHFFFAOYSA-M |
SMILES canonique |
C(COC(=O)CC(C(=O)OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


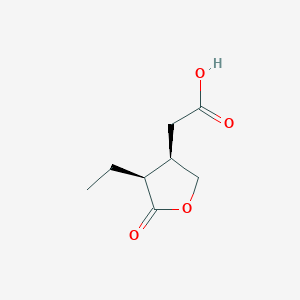
![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)
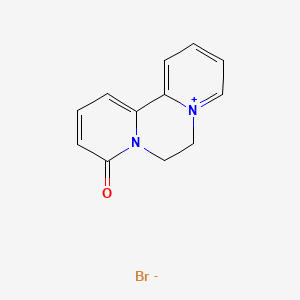

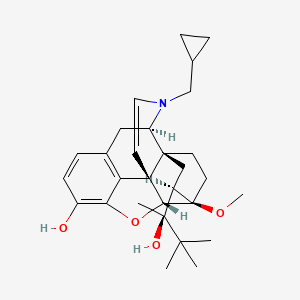
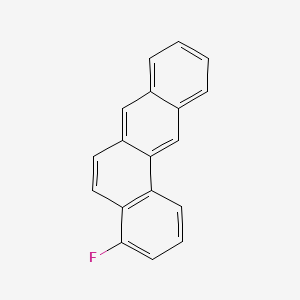
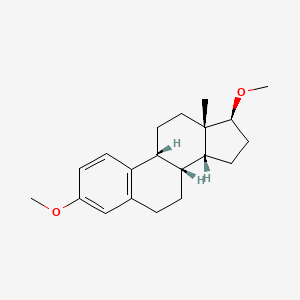
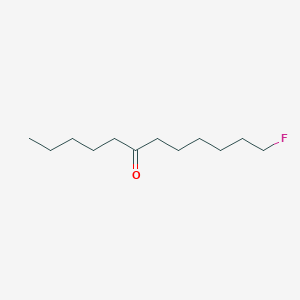

![(1R,9S,10S)-17-(cyclobutylmethyl)-4,10-dihydroxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B13417794.png)
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417799.png)
